2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride

Beschreibung

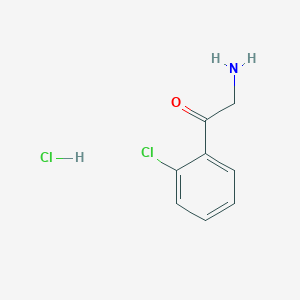

2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride (CAS 16442-79-8, EINECS 240-495-2) is a substituted aminoacetophenone derivative characterized by a 2-chlorophenyl group attached to an ethanone backbone, with an amino group at the α-position and a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive α-amino ketone moiety . Its structure (Figure 1) enables participation in Mannich reactions, cyclization, and other nucleophilic substitutions, making it valuable for constructing heterocyclic frameworks .

Eigenschaften

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHPEPDZZJAMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167760 | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16442-79-8 | |

| Record name | Ethanone, 2-amino-1-(2-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16442-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016442798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination of 1-(2-Chlorophenyl)ethan-1-one

The foundational step involves bromination of 1-(2-chlorophenyl)ethan-1-one (2-chloroacetophenone) using molecular bromine (Br₂) in acetic acid. This reaction produces a mixture of mono- and dibrominated intermediates:

-

2-Bromo-1-(2-chlorophenyl)ethan-1-one (3)

-

2,2-Dibromo-1-(2-chlorophenyl)ethan-1-one (6)

Reaction conditions:

-

Solvent : Acetic acid (glacial)

-

Temperature : 0–5°C (ice bath)

-

Time : 2 hours

-

Yield : 86.4% after Na₂SO₃ treatment to convert dibrominated byproducts to 3 .

Key Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | 97.6% |

| Color/Form | Pale-yellow oil |

| ¹H NMR (CDCl₃) | δ 7.30–7.54 (m, 4H), 4.49 (s, 2H) |

Amination and Hydrochloride Formation

The brominated intermediate 3 undergoes amination with tert-butylamine, followed by reduction and acidification:

-

Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol.

-

Amination : tert-Butylamine introduces the amino group under reflux conditions.

-

Acidification : Concentrated HCl converts the free base to the hydrochloride salt.

Optimized Conditions :

-

Molar Ratio (3 : tert-butylamine): 1 : 2

-

Solvent : Ethanol (anhydrous)

-

Temperature : Reflux (78°C)

-

Time : 6 hours

One-Pot Reduction-Amination Approach

Integrated Reaction Design

A streamlined one-pot method combines reduction, epoxidation, and amination, minimizing intermediate isolation:

-

Reduction : NaBH₄ reduces 3 to 1-(2-chlorophenyl)ethane-1,2-diol.

-

Epoxidation : In situ epoxide formation using tert-butylamine.

-

Ring-Opening : Epoxide reacts with tert-butylamine to form the amino alcohol.

Advantages :

Critical Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| NaBH₄ Equivalents | 1.1–1.3 | <1.1: Incomplete reduction; >1.3: Over-reduction |

| tert-Butylamine Excess | 20–30% | Drives epoxide opening |

| HCl Concentration | 4–6 M | Ensures complete salt precipitation |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance reproducibility and safety:

Solvent Recovery and Waste Management

-

Solvent Recycling : Ethanol recovery via fractional distillation (95% efficiency).

-

Byproduct Utilization : Brominated byproducts repurposed for agrochemical synthesis.

Purity Optimization Techniques

Recrystallization Protocols

Analytical Monitoring

| Technique | Conditions | Target Specification |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeCN gradient | Retention time: 6.8 min |

| Elemental Analysis | C, H, N, Cl | ±0.3% theoretical |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Bromination-Amination | 86.4 | 97.6 | High |

| One-Pot | 75 | 98.2 | Moderate |

| Industrial Flow | 90 | 99.2 | Very High |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Reaction Conditions

- Temperature : Controlled heating is often required.

- Reagents : Sodium borohydride for reduction; various solvents such as ethanol or methanol for dissolution.

Chemistry

2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride is widely used as an intermediate in organic synthesis. It facilitates the production of various derivatives through:

- Oxidation : Producing ketones or carboxylic acids.

- Reduction : Yielding amines or alcohols.

- Substitution Reactions : Modifying the chlorine substituent to introduce different functional groups.

Biological Research

This compound has been employed in studies related to:

- Enzyme Inhibition : Investigating its ability to inhibit specific enzymes, which can provide insights into metabolic pathways and disease mechanisms.

- Protein Interactions : Analyzing how it interacts with proteins, potentially revealing new biological targets for drug development.

Pharmaceutical Applications

Research has indicated potential therapeutic properties of this compound:

- Drug Development : It may serve as a lead compound for developing medications targeting neurological disorders due to its structural characteristics.

Industrial Uses

The compound finds applications in the production of agrochemicals and other industrial chemicals, leveraging its reactivity to create complex molecules required in various formulations.

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that this compound can effectively inhibit certain enzymes involved in neurotransmitter regulation, providing a basis for further exploration into its potential as a therapeutic agent for neurological conditions.

Case Study 2: Drug Development Initiatives

In a recent study, researchers synthesized derivatives of this compound to evaluate their efficacy against specific cancer cell lines, showing promising results that warrant further investigation into their medicinal properties.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent differences and physicochemical properties:

Key Observations:

- Substituent Effects : The position and nature of substituents significantly influence reactivity and applications. For instance, the 4-nitro derivative () exhibits higher polarity and decomposition temperatures, making it suitable for high-temperature reactions.

- Ring Systems : Replacing the phenyl ring with thiophene () alters electronic properties, enhancing binding affinity in medicinal chemistry contexts.

Biologische Aktivität

2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound, characterized by its unique structural features, including an amino group and a ketone functional group, is explored for its interactions with various biological targets, including enzymes and receptors.

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 189.61 g/mol

- Structure : The compound consists of a chlorophenyl ring attached to an ethanone backbone, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act through:

- Enzyme Inhibition : It can bind to the active sites of enzymes, altering their conformation and inhibiting their activity.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and affecting various cellular functions.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Its effectiveness is quantified using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.0195 | 0.039 |

| Bacillus mycoides | 0.0048 | 0.0098 |

| C. albicans | 0.0048 | 0.039 |

These results indicate that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development in therapeutic applications .

Enzyme Inhibition Studies

The compound has been employed in studies focused on enzyme inhibition, particularly in understanding its effects on various metabolic pathways. For instance, it has shown potential as an inhibitor of certain enzymes involved in bacterial metabolism, which could lead to new antibiotic strategies.

Study on Antimicrobial Activity

In a comprehensive study examining the antimicrobial properties of several compounds similar to this compound, it was found that this compound exhibited significant activity against resistant strains of bacteria. The study highlighted its potential as an alternative treatment option for infections caused by multidrug-resistant organisms .

Pharmacological Investigations

Further investigations have explored the pharmacological effects of this compound on various cell lines. Results indicated that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxicity that could be harnessed for cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 2-amino-1-(2-chlorophenyl)ethan-1-one hydrochloride, and how can purity be maximized?

Methodological Answer: The synthesis typically involves the nucleophilic substitution of 2-chlorophenyl precursors with amino groups. For example, bromination of 2-chlorophenyl ketones followed by amination under acidic conditions yields the target compound. Key steps include:

- Use of brominating agents (e.g., Br₂ or NBS) to introduce bromine at the α-position .

- Amination via reaction with ammonia or ammonium chloride in ethanol under reflux, with HCl to precipitate the hydrochloride salt .

Purity Optimization: - Recrystallization from ethanol/water mixtures removes unreacted precursors.

- Purity (>97%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (C, H, N, Cl) .

Q. How can researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

- Structural Confirmation:

- Thermal Stability:

Q. What solvents and conditions are suitable for its dissolution in experimental settings?

Methodological Answer:

- Polar Solvents: Soluble in DMSO, DMF, and methanol (10–50 mg/mL).

- Aqueous Buffers: Limited solubility in water (≤1 mg/mL at pH 7); use 0.1 M HCl to enhance solubility via protonation of the amine .

- Precipitation Control: Avoid rapid pH shifts to prevent amorphous solid formation during biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation of acetone/water (1:1) at 4°C .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement: SHELXL-2018 refines the structure, resolving Cl-phenyl orientation and NH₂ protonation state. Anisotropic displacement parameters validate thermal motion .

Key Metrics:

Q. What role does this compound play in studying psychoactive substance analogs?

Methodological Answer:

- Structural Analog of bk-2C-B: The 2-chlorophenyl group mimics hallucinogenic phenethylamines. Researchers compare its metabolic stability (e.g., CYP450 isoforms) and receptor binding (5-HT₂A) via:

- In Vitro Assays: Radioligand displacement (³H-ketanserin for 5-HT₂A affinity).

- Pyrolysis-GC/MS: Identifies degradation products (e.g., chlorophenylacetic acid) under simulated smoking conditions .

Contradictions: Unlike bk-2C-B, the 2-chloro substitution reduces potency due to steric hindrance at receptors .

Q. How can analytical challenges in quantifying trace impurities be addressed?

Methodological Answer:

- LC-MS/MS (ESI+): Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 185 → 168 (quantitative) and m/z 185 → 140 (confirmatory).

- Limit of Detection (LOD): 0.1 ng/mL in biological matrices .

- Impurity Profiling: Identify residual solvents (e.g., ethanol) via HS-GC/MS and chlorinated byproducts (e.g., dichloro derivatives) via HRAM Orbitrap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.